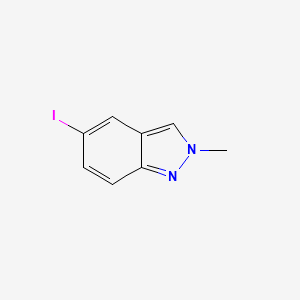

5-iodo-2-methyl-2H-indazole

Overview

Description

5-Iodo-2-methyl-2H-indazole is a halogenated indazole derivative characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the indazole ring system. Indazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in the fields of chemistry, biology, and medicine due to their diverse biological activities and synthetic versatility.

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts such as palladium or copper to facilitate the halogenation of indazole derivatives. The reaction typically involves the iodination of 2-methyl-2H-indazole using iodine sources in the presence of a transition metal catalyst.

Reductive Cyclization Reactions: Another approach is the reductive cyclization of appropriately substituted azides or nitro compounds to form the indazole core. This method often employs reducing agents such as hydrogen gas or hydride donors.

Consecutive Formation of C–N and N–N Bonds: This method involves the formation of indazoles via consecutive bond formation without the need for a catalyst or solvent. It typically starts with 2-azidobenzaldehydes and amines.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthetic routes that are optimized for efficiency and yield. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as oxoindazoles.

Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.

Substitution: The iodine atom in this compound is highly reactive and can be substituted with other nucleophiles, leading to a wide range of substituted indazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Nucleophiles like alkyl halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation Products: Oxoindazoles, hydroxylated indazoles.

Reduction Products: Reduced indazoles, such as 5-alkyl-2-methyl-2H-indazole.

Substitution Products: Various substituted indazoles depending on the nucleophile used.

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

The interaction of indazole compounds with their targets often leads to changes at the molecular level, which can result in various physiological effects .

Biochemical Pathways

Indazole compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption .

Result of Action

Given the wide range of medicinal applications of indazole compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Scientific Research Applications

5-Iodo-2-methyl-2H-indazole has found applications in various scientific research areas:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Indazole derivatives are known for their biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic uses, including as kinase inhibitors and enzyme modulators.

Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

5-Iodo-2-methyl-2H-indazole is compared with other similar indazole derivatives, such as 5-bromo-2-methyl-2H-indazole and 5-chloro-2-methyl-2H-indazole. While these compounds share structural similarities, the presence of different halogens can lead to variations in reactivity, biological activity, and synthetic applications. The uniqueness of this compound lies in its higher reactivity due to the iodine atom, which makes it a valuable intermediate in organic synthesis.

Biological Activity

5-Iodo-2-methyl-2H-indazole is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of anti-cancer and anti-parasitic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), specific case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a methyl group at the 2-position of the indazole ring. The molecular formula is with a molecular weight of approximately 232.06 g/mol. Its unique structural features contribute to its biological efficacy.

Anti-Cancer Activity

Recent studies have demonstrated that indazole derivatives, including this compound, exhibit significant anti-cancer properties. The compound has been evaluated against various cancer cell lines, showing moderate to potent inhibitory effects.

Case Study: Antiproliferative Effects

In a study evaluating a series of indazole derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. The most potent derivative in the series exhibited an IC50 value of approximately 0.88 mM against A549 lung cancer cells, indicating its potential as an anti-cancer agent .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | A549 | 0.88 |

| Other derivatives | Various | Varies |

Antiprotozoal Activity

This compound has also been studied for its antiprotozoal properties, particularly against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship analysis revealed that modifications to the indazole scaffold significantly influenced biological activity.

Efficacy Against Protozoa

In vitro assays indicated that this compound derivatives exhibited superior potency compared to traditional treatments like metronidazole. For instance, some derivatives showed IC50 values lower than those reported for metronidazole, highlighting their potential as effective alternatives .

Table 2: Antiprotozoal Activity of Indazole Derivatives

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| This compound | E. histolytica | <0.740 |

| Other derivatives | G. intestinalis | Varies |

| Metronidazole | T. vaginalis | Reference |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential, which are indicative of apoptosis induction in cancer cells .

- Inhibition of Key Enzymes : The compound may also inhibit specific kinases involved in cell proliferation and survival pathways, contributing to its anti-cancer effects .

- Antimicrobial Action : Its structural features allow it to interact with protozoan targets effectively, leading to growth inhibition and cell death .

Properties

IUPAC Name |

5-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGETDPEXQPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654038 | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-94-9 | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.